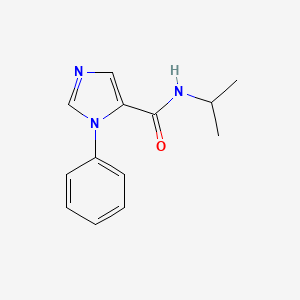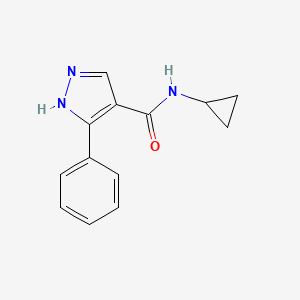
3-phenyl-N-propan-2-ylimidazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-N-propan-2-ylimidazole-4-carboxamide, commonly known as PAC, is a chemical compound that belongs to the class of imidazole derivatives. PAC has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of PAC is not fully understood. However, several studies have suggested that PAC exerts its pharmacological effects by modulating various molecular targets, including enzymes, receptors, and ion channels. PAC has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. PAC has also been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
PAC has been reported to exhibit several biochemical and physiological effects. PAC has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). PAC has also been reported to induce apoptosis, a programmed cell death process, in cancer cells. PAC has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which play a crucial role in the regulation of neurological functions.
实验室实验的优点和局限性
PAC has several advantages for lab experiments. PAC is relatively easy to synthesize, and its purity can be easily assessed by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. PAC is also stable under normal laboratory conditions, making it suitable for long-term storage. However, PAC has some limitations for lab experiments. PAC is insoluble in water, and its solubility in organic solvents is limited. PAC is also relatively expensive compared to other chemical compounds.
未来方向
Several future directions can be explored in the field of PAC research. One potential future direction is to investigate the potential use of PAC as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate the potential use of PAC as a chemotherapeutic agent for various types of cancer. Additionally, future studies can focus on elucidating the molecular targets and mechanisms of action of PAC to gain a better understanding of its pharmacological effects.
Conclusion
In conclusion, PAC is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. PAC has been reported to exhibit several pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. PAC has several advantages for lab experiments, including easy synthesis and stability under normal laboratory conditions. However, PAC has some limitations for lab experiments, including limited solubility and relatively high cost. Several future directions can be explored in the field of PAC research, including investigating its potential use as a therapeutic agent for neurological disorders and cancer, and elucidating its molecular targets and mechanisms of action.
合成方法
The synthesis of PAC involves the reaction of 2-phenylpropene-1-amine with imidazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields PAC as a white crystalline solid with a melting point of 142-144°C.
科学研究应用
PAC has been extensively studied for its potential application in medicinal chemistry. Several studies have reported the anti-inflammatory, anti-cancer, and anti-viral properties of PAC. PAC has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-phenyl-N-propan-2-ylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10(2)15-13(17)12-8-14-9-16(12)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHNTSCZQXFGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN=CN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-propan-2-ylimidazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)
![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)


![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)



![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)

